Boc-2,3-Dimethy-L-Phenylalanine
Description
Significance of Unnatural Amino Acids in Peptide Science and Drug Discovery
Unnatural amino acids, which are not among the 20 common protein-coding amino acids, are crucial tools in modern drug discovery and protein engineering. peptide.com These synthetic or naturally occurring non-proteinogenic amino acids offer a vast structural diversity and functional versatility that allows for the creation of peptides and proteins with enhanced properties. peptide.comnih.gov
When incorporated into peptides, unnatural amino acids can lead to improved characteristics such as:
Enhanced Stability: Natural peptides are often quickly broken down by enzymes in the body. The unique structures of unnatural amino acids are not easily recognized by these enzymes, leading to increased resistance to proteolytic degradation and a longer therapeutic window.
Improved Bioavailability: Modifications can be made to improve a peptide's ability to be absorbed and distributed throughout the body, overcoming biological barriers like cell membranes.
Increased Potency and Selectivity: By altering the three-dimensional structure of a peptide, unnatural amino acids can fine-tune its binding affinity and selectivity for its biological target. nih.gov This can lead to more effective drugs with fewer side effects.
Conformational Control: The incorporation of sterically constrained unnatural amino acids can help to lock a peptide into a specific bioactive conformation, which is crucial for its function.
These advantages have made unnatural amino acids vital components in the development of new therapeutics, including anticancer agents, antivirals, and antibiotics. nih.gov They are also used as molecular probes to better understand the functions of biological systems. nih.gov
Overview of Phenylalanine Derivatives as Key Building Blocks
Phenylalanine, an essential aromatic amino acid, is a common starting point for the design of unnatural amino acids. arizona.eduwikipedia.org Its phenyl group can be modified in numerous ways to create a wide range of derivatives with unique properties. rsc.org These phenylalanine derivatives are valuable scaffolds in medicinal chemistry and are found in various bioactive compounds and drug candidates. nih.gov
Specific Focus on Stereospecificity and Aromatic Substitutions in Amino Acid Design
The precise three-dimensional arrangement of atoms, or stereochemistry, is critical in the design of modified amino acids. Biological systems are highly sensitive to stereochemistry, and often only one enantiomer (mirror image) of a chiral molecule will have the desired biological activity. mdpi.com All naturally occurring amino acids in proteins are of the L-configuration, and synthetic amino acid design must carefully consider the stereochemistry to ensure proper interaction with biological targets. wikipedia.org
Aromatic substitutions on the phenyl ring of phenylalanine are a powerful tool for rational drug design. The nature and position of the substituent can have profound effects on the molecule's properties:
Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic ring can alter the electron density of the ring, which can influence interactions with the target protein. researchgate.net
Steric Effects: The introduction of bulky substituents can impose conformational restrictions on the peptide backbone, which can be used to stabilize a desired secondary structure or to probe the steric requirements of a binding pocket. researchgate.net
Hydrophobicity: Substitutions can modify the hydrophobicity of the amino acid, which can affect how the peptide folds and interacts with its environment. arizona.edu
By carefully selecting the position and type of substituent, researchers can fine-tune the properties of the amino acid to optimize its performance in a specific application.
Rationale for Research on Boc-2,3-Dimethyl-L-Phenylalanine
The investigation into Boc-2,3-Dimethyl-L-Phenylalanine is driven by the need for novel building blocks in peptide-based drug discovery. The specific features of this compound make it a valuable tool for medicinal chemists.
The tert-butoxycarbonyl (Boc) protecting group is a widely used amine protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chempep.com Its key advantages include its stability under a variety of coupling conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). chempep.com This allows for the stepwise assembly of a peptide chain without unwanted side reactions. peptide.com
The 2,3-dimethyl substitution on the phenyl ring is the key feature that imparts unique properties to this amino acid derivative. The rationale for this specific substitution pattern includes:
Conformational Constraint: The two methyl groups in the ortho and meta positions introduce significant steric bulk, which can restrict the rotation of the phenyl ring and influence the local conformation of the peptide backbone. This can be used to induce or stabilize specific secondary structures, such as turns or helices, which are often crucial for biological activity.
Modulation of Aromatic Interactions: The methyl groups alter the electronic properties and the shape of the aromatic ring, which can affect stacking interactions with other aromatic residues in the target protein. russelllab.org This can lead to changes in binding affinity and selectivity.
Increased Enzymatic Stability: The steric hindrance provided by the dimethyl substitution can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide. The 2,6-dimethylation of the aromatic moiety in Leu-enkephalin, for example, imparted high enzymatic stability to the peptide. nih.gov
Probing Structure-Activity Relationships (SAR): By systematically incorporating 2,3-dimethyl-L-phenylalanine into a peptide sequence, researchers can probe the importance of steric bulk and conformational restriction at that specific position for the peptide's biological activity. This information is invaluable for the rational design of more potent and selective peptide drugs.
In essence, Boc-2,3-Dimethyl-L-Phenylalanine is a strategically designed building block that combines the practical utility of the Boc protecting group for synthesis with the nuanced conformational and electronic effects of the 2,3-dimethyl substitution for modulating peptide properties.
Data Tables
Table 1: Comparison of Phenylalanine and a Substituted Derivative
| Property | L-Phenylalanine | 2',6'-Dimethylphenylalanine (Dmp) |
| Structure | Phenyl group attached to alanine (B10760859) | 2,6-dimethylphenyl group attached to alanine |
| Key Feature | Unsubstituted aromatic ring | Steric hindrance from two methyl groups |
| Observed Effect in Peptides | Standard hydrophobic and aromatic interactions | Increased enzymatic stability, potential for enhanced receptor selectivity nih.gov |
Table 2: Functional Components of Boc-2,3-Dimethyl-L-Phenylalanine
| Component | Function |
| L-Phenylalanine backbone | Provides the basic amino acid structure with L-stereochemistry for biological recognition. |
| 2,3-Dimethyl substitution | Introduces steric bulk, restricts bond rotation, and alters electronic properties of the phenyl ring. |
| Boc (tert-butoxycarbonyl) group | Protects the alpha-amino group during peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain. chempep.com |
Properties
Molecular Weight |
293.36 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Boc 2,3 Dimethyl L Phenylalanine and Its Analogues
Strategies for Alpha-Amino Group Protection: The tert-Butyloxycarbonyl (Boc) Group
The protection of the α-amino group is a critical step in the synthesis of amino acids and their subsequent use in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
N-Acylation Reactions Utilizing Boc Anhydride (B1165640)
The most common method for the introduction of the Boc protecting group onto an amino acid, such as the precursor 2,3-dimethyl-L-phenylalanine, is through N-acylation with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O). This reaction is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran (B95107)/water, in the presence of a base. nih.gov The base, commonly sodium hydroxide (B78521) or triethylamine, deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc anhydride. orgsyn.org
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of the amino acid attacks the electrophilic carbonyl carbon of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which subsequently decomposes to isobutylene (B52900) and carbon dioxide, driving the reaction to completion. The resulting N-Boc protected amino acid can then be isolated by acidification of the reaction mixture and extraction with an organic solvent. orgsyn.org A general procedure for the Boc protection of an L-phenylalanine derivative is presented in Table 1.
| Reactants | Reagents | Solvent | Conditions | Yield | Reference |
| L-Phenylalanine derivative | Di-tert-butyl dicarbonate, Triethylamine | Dioxane/Water (1:1) | Room Temperature, 18h | 92% | nih.gov |
| L-Phenylalanine | Di-tert-butyl dicarbonate, Sodium Hydroxide | tert-Butyl alcohol/Water | Room Temperature, overnight | 78-87% | orgsyn.org |
Table 1: Representative Conditions for the N-Boc Protection of Phenylalanine Derivatives.
Orthogonal Protection Strategies in Multi-Step Synthesis
In the context of multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the choice of protecting groups is governed by the principle of orthogonality. Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. The Boc group is a cornerstone of one of the major orthogonal strategies in SPPS, often used in conjunction with benzyl-based side-chain protecting groups.
The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while benzyl-based protecting groups are typically removed by strong acids like hydrogen fluoride (B91410) (HF). This differential lability allows for the selective removal of the N-terminal Boc group at each coupling step in SPPS, without affecting the side-chain protecting groups. While not strictly orthogonal in the sense of being removed by entirely different classes of reagents (e.g., acid vs. base), the significant difference in the required acid strength provides practical orthogonality.
In a more truly orthogonal approach, the Boc group can be used for N-terminal protection in solution-phase synthesis, while other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be used for the protection of other functionalities within the molecule. This strategy allows for greater flexibility in the synthetic design, enabling the selective modification of different parts of the molecule.
Enantioselective Synthesis of L-Phenylalanine Derivatives
The synthesis of enantiomerically pure L-phenylalanine derivatives, such as 2,3-dimethyl-L-phenylalanine, is a significant challenge. Several methods have been developed to control the stereochemistry at the α-carbon, including asymmetric catalytic hydrogenation and palladium-catalyzed cross-coupling reactions.
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective synthesis of α-amino acids. This method typically involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated amino acid derivative, in the presence of a chiral transition metal catalyst. Chiral phosphine (B1218219) ligands, such as derivatives of BINAP or DIPAMP, are often employed to create a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, leading to the desired enantiomer.
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Ring Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-carbon bonds and are particularly useful for the synthesis of functionalized phenylalanine derivatives. These methods allow for the introduction of various substituents onto the aromatic ring of a phenylalanine precursor.
The Negishi coupling reaction, which involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide, is a highly effective method for the synthesis of unnatural amino acids. researchgate.net A potential strategy for the synthesis of 2,3-dimethyl-L-phenylalanine would involve the coupling of a chiral, electrophilic glycine (B1666218) equivalent with a 2,3-dimethylphenylzinc reagent.
Alternatively, and more commonly, a chiral building block containing the amino acid backbone is coupled with a functionalized aromatic ring. For instance, a protected L-serine derivative can be converted into an organozinc reagent, which can then be coupled with 1-bromo-2,3-dimethylbenzene in the presence of a palladium catalyst. This approach has been successfully applied to the synthesis of a variety of other substituted phenylalanine derivatives. researchgate.net The reaction conditions for such a transformation would typically involve a palladium(0) catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like tri(o-tolyl)phosphine, in a polar aprotic solvent such as dimethylformamide (DMF). A representative, though hypothetical, reaction scheme is presented in Table 2.
| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature | Reference |
| 1-Bromo-2,3-dimethylbenzene | Organozinc iodide from protected L-serine | Pd₂(dba)₃ | P(o-Tol)₃ | DMF | 50 °C | researchgate.net (adapted) |
Table 2: Hypothetical Negishi Coupling for the Synthesis of a 2,3-Dimethyl-L-Phenylalanine Precursor.
Directed C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical approach for the synthesis of complex molecules from simple precursors. In the context of phenylalanine derivatives, this strategy allows for the introduction of substituents onto the aromatic ring with high regioselectivity, often guided by a directing group. acs.org
Palladium-catalyzed reactions have been particularly prominent in this area. For instance, the use of a picolinamide (B142947) directing group has enabled the C-H dimethylation of phenylalanine derivatives at the 2 and 6 positions of the phenyl ring. unife.itresearchgate.net This method provides a route to 2,6-dimethyltyrosine-like amino acids. Similarly, palladium-catalyzed ortho-alkynylation of β-arylethylamine and γ-arylpropylamine derivatives has been achieved using an oxalyl amide directing group, showcasing the versatility of this approach for creating substituted arylalkylamines. researchgate.net
Furthermore, the thiazole (B1198619) and adjacent amide bonds within a peptide can act as directing groups to facilitate site-specific olefination of phenylalanine, tryptophan, and tyrosine residues via palladium catalysis. researchgate.net This highlights the potential of C-H functionalization to modify peptides directly. Non-directed C-H activation has also been demonstrated with good regioselectivity for certain substrates. acs.org For example, iridium-catalyzed C-H borylation of substituted phenylalanines has been reported, though steric effects can influence the reaction's efficiency. acs.org
Total Synthesis Routes for Boc-2,3-Dimethyl-L-Phenylalanine
While specific total synthesis routes for Boc-2,3-dimethyl-L-phenylalanine are not extensively detailed in the provided search results, the general strategies for synthesizing substituted phenylalanines can be applied. A plausible retrosynthetic analysis would involve the formation of the carbon-carbon bond between the dimethylated phenyl ring and the alanine (B10760859) backbone.
One potential route could involve the Negishi cross-coupling of a suitably protected β-iodoalanine derivative with an organozinc reagent derived from 2,3-dimethylbromobenzene. beilstein-journals.orgnih.govnih.gov The N-Boc protecting group is typically introduced early in the synthesis to protect the amino functionality. orgsyn.orgorgsyn.orgmedchemexpress.com
Alternatively, a route starting from a dimethylated benzaldehyde (B42025) could be envisioned. This would involve a condensation reaction, such as a Knoevenagel condensation, with a glycine equivalent, followed by asymmetric hydrogenation to establish the L-configuration of the amino acid. beilstein-journals.org The final step would be the protection of the amino group with the Boc moiety.
Synthesis of Related Dimethylated and Other Substituted Phenylalanine/Tyrosine Analogues
The synthetic methodologies described above are not limited to Boc-2,3-dimethyl-L-phenylalanine and can be adapted to produce a wide array of substituted phenylalanine and tyrosine analogues.
Derivatives with Varied Methylation Patterns (e.g., 2,4-dimethyl, 2,5-dimethyl, 2,6-dimethyl)
The synthesis of phenylalanine derivatives with different methylation patterns on the aromatic ring has been achieved through various methods. For example, 2',6'-dimethylphenylalanine (Dmp) has been synthesized and incorporated into opioid peptides. nih.gov One synthetic route to Dmp involves the Heck reaction between methyl 2-acetamidoacrylate and 2-iodo-m-xylene, followed by hydrogenation and hydrolysis. nih.gov
The synthesis of (S)-N-Boc-2,6-dimethyltyrosine has been accomplished via an asymmetric hydrogenation route. researchgate.net C-H functionalization strategies, as previously discussed, also provide a powerful tool for introducing methyl groups at specific positions on the phenyl ring. unife.itresearchgate.net
Introduction of Halogenated (e.g., Trifluoromethyl) Moieties
The incorporation of fluorine atoms or trifluoromethyl groups into phenylalanine can significantly alter its electronic properties and metabolic stability. A variety of methods have been developed for the synthesis of fluorinated phenylalanine derivatives. beilstein-journals.orgnih.gov
Negishi cross-coupling is a prominent method, where a protected iodoalanine is coupled with a trifluoromethyl-substituted aryl halide. beilstein-journals.orgnih.govnih.gov Another approach involves the alkylation of a benzophenone (B1666685) imine of glycine ester with a trifluoromethyl-substituted benzyl (B1604629) bromide. nih.gov Direct fluorination of the phenylalanine ring can also be achieved using electrophilic fluorinating agents, although this can sometimes lead to a mixture of isomers. nih.gov The synthesis of phenylalanine-derived trifluoromethyl ketones has also been reported, which can be used in oxidation catalysis. nih.govnih.gov
Synthesis of Borono-Phenylalanine Derivatives
Borono-phenylalanine derivatives, particularly 4-borono-L-phenylalanine (L-BPA), are of significant interest for their application in Boron Neutron Capture Therapy (BNCT). nih.govnih.gov The synthesis of these compounds can be broadly categorized into two approaches: "Chirality First" and "Boron First". nih.gov
In the "Chirality First" approach, a chiral amino acid like phenylalanine or tyrosine is used as the starting material, and the boron moiety is introduced in a later step. nih.gov This often involves the iodination of the phenyl ring followed by a palladium-catalyzed borylation reaction. nih.gov
Incorporation of Methoxy (B1213986) and Nitro Substituents
The introduction of methoxy and nitro groups onto the phenyl ring of Boc-2,3-dimethyl-L-phenylalanine presents unique synthetic challenges due to the specific substitution pattern and the need to maintain enantiomeric purity. While direct, documented syntheses for these specific substituted analogues are not extensively reported, established methodologies for the synthesis of other substituted phenylalanine derivatives provide a clear framework for their potential preparation. These strategies generally fall into two categories: de novo synthesis from a substituted aromatic precursor or post-synthesis modification of the pre-formed amino acid.
The de novo approach involves the synthesis of a suitably substituted benzaldehyde or benzyl halide, which is then elaborated into the final amino acid. For instance, the asymmetric synthesis of phenylalanine derivatives can be achieved through the alkylation of a chiral alanine derivative with a substituted benzyl bromide. nih.gov Another powerful method is the enzymatic hydroamination of substituted cinnamic acids, which can provide access to either D- or L-phenylalanine derivatives with high optical purity. nih.gov
Alternatively, direct functionalization of the aromatic ring of a pre-existing phenylalanine derivative can be employed. A well-known example is the nitration of L-phenylalanine using a mixture of nitric and sulfuric acids, which primarily yields the 4-nitro derivative. researchgate.net Following functionalization, the amino group is protected with the tert-butoxycarbonyl (Boc) group. orgsyn.orgchemicalbook.com
Synthesis of Methoxy-Substituted Analogues
The synthesis of Boc-2,3-dimethyl-L-phenylalanine derivatives bearing a methoxy substituent can be approached by starting with a pre-methoxylated aromatic ring. For example, 4-Methoxy-2,3-dimethylbenzaldehyde is a known compound that could serve as a key starting material. chemscene.com This aldehyde can be converted into the corresponding substituted L-phenylalanine through various established multi-step sequences, such as conversion to a benzyl halide followed by asymmetric alkylation nih.gov, or conversion to a cinnamic acid derivative followed by enzymatic amination. nih.gov
A different strategy involves the direct C-H activation and methoxylation of a Boc-L-phenylalanine derivative, a methodology that has been successfully applied to synthesize compounds like Boc-2-methoxy-L-phenylalanine. sigmaaldrich.comsigmaaldrich.com This approach, often mediated by palladium catalysts, offers a more direct route to specific isomers that might be difficult to access through classical methods. sigmaaldrich.com
Synthesis of Nitro-Substituted Analogues
For the incorporation of a nitro group, direct nitration of the aromatic ring is a common and effective method. The nitration of L-phenylalanine with mixed nitric and sulfuric acid is a standard procedure that predominantly yields 4-nitro-L-phenylalanine. researchgate.net This product can then be readily protected with a Boc group to give Boc-4-nitro-L-phenylalanine. chemicalbook.comnih.gov Studies have shown that optimizing reaction conditions, such as using a tubular reactor instead of a batch process, can improve yields and reduce the formation of by-products. researchgate.net
Applying this to the 2,3-dimethyl scaffold would likely result in nitration at one of the available positions on the ring, guided by the directing effects of the two methyl groups. The nitration of benzaldehyde itself has been studied, yielding a mixture of 2- and 3-nitrobenzaldehyde, with the meta-isomer being the major product. researchgate.net A similar outcome could be expected for the nitration of 2,3-dimethylbenzaldehyde, which would then require separation of the resulting isomers before conversion to the amino acid.
Chemical Transformations and Derivatization of Boc 2,3 Dimethyl L Phenylalanine
Chemical Reactions Involving the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in peptide synthesis. chemimpex.com Its popularity stems from its stability under many reaction conditions and the relative ease of its removal under specific acidic conditions. organic-chemistry.org
Selective Deprotection Methodologies
The removal of the Boc protecting group from Boc-2,3-dimethyl-L-phenylalanine is a critical step in the synthesis of peptides and other derivatives. This deprotection is typically achieved under acidic conditions. organic-chemistry.org A variety of reagents can be employed for this transformation, including strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH2Cl2), or hydrogen chloride (HCl) in ethyl acetate (B1210297). semanticscholar.orgresearchgate.net Lewis acids such as tin(IV) chloride (SnCl4) and zinc bromide (ZnBr2) have also been shown to be effective for Boc deprotection. semanticscholar.org
The general mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine. organic-chemistry.org The choice of deprotection reagent and conditions can be crucial to avoid side reactions and ensure the integrity of the rest of the molecule, especially in complex syntheses. nih.gov
For instance, a study on the deprotection of related Boc-protected amino acid derivatives highlighted the use of aqueous phosphoric acid in tetrahydrofuran (B95107) (THF) as a mild and effective method. semanticscholar.org Another approach involves using catalyst-free conditions with water at elevated temperatures, presenting a "green" chemistry alternative. semanticscholar.org
Table 1: Common Reagents for Boc Deprotection
| Reagent | Solvent | Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | Room Temperature | semanticscholar.org |
| Hydrogen Chloride (HCl) | Ethyl Acetate (EtOAc) | Room Temperature | semanticscholar.org |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | - | semanticscholar.org |
| Tin(IV) Chloride (SnCl4) | - | - | semanticscholar.org |
| Zinc Bromide (ZnBr2) | - | - | semanticscholar.org |
| Water | - | Elevated Temperature | semanticscholar.org |
Stability under Varied Reaction Conditions
The Boc group is known for its stability under a wide range of reaction conditions, which is a key advantage in multi-step syntheses. organic-chemistry.org It is generally stable to basic conditions and most nucleophiles, allowing for the use of base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) in orthogonal protection strategies. organic-chemistry.org
However, the stability of the Boc group is not absolute. Prolonged exposure to strongly acidic or very high-temperature conditions can lead to its cleavage. orgsyn.org The stability of Boc-2,3-dimethyl-L-phenylalanine under specific coupling conditions is also a critical factor. For example, in peptide synthesis, the coupling reagents and additives used should ideally not affect the Boc protecting group. Studies on similar Boc-protected amino acids have shown that common coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) are compatible with the Boc group. nih.gov
Side Chain Modifications and Functionalization
The dimethylated phenyl ring of Boc-2,3-dimethyl-L-phenylalanine offers opportunities for further modification, although the presence of the methyl groups can influence the reactivity and regioselectivity of these reactions. Functionalization of the aromatic ring is a common strategy to introduce new properties or functionalities into the molecule. rsc.orgrsc.org
While specific examples for Boc-2,3-dimethyl-L-phenylalanine are not extensively detailed in the provided search results, general methods for the functionalization of phenylalanine derivatives can be considered. These can include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. However, the directing effects of the alkyl groups and the steric hindrance they impose would need to be carefully considered.
Palladium-catalyzed cross-coupling reactions are powerful tools for aryl functionalization and could potentially be applied to derivatives of 2,3-dimethyl-L-phenylalanine. nih.gov For instance, if a halo-substituted version of 2,3-dimethylphenylalanine were available, it could undergo reactions like Suzuki, Heck, or Sonogashira couplings to introduce a wide variety of substituents.
Coupling Reactions for Peptide Elongation
Boc-2,3-dimethyl-L-phenylalanine is a valuable building block for the synthesis of peptides containing this unnatural amino acid. creative-peptides.com After the deprotection of the Boc group to reveal the free amine, the resulting amino acid can be coupled with another N-protected amino acid to elongate the peptide chain.
A variety of coupling reagents are available for amide bond formation in peptide synthesis. google.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like HOBt or its less explosive alternatives to suppress racemization. google.com Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU and TBTU are also highly effective coupling reagents. nih.govresearchgate.net
The choice of coupling reagent and conditions can be critical to ensure high yields and minimize racemization, especially when dealing with sterically hindered amino acids like 2,3-dimethyl-L-phenylalanine. A study on the synthesis of phenylalanine amides found that using T3P (n-propanephosphonic acid anhydride) in a mixture of ethyl acetate and pyridine (B92270) at 0 °C resulted in minimal racemization. nih.gov
Formation of Conjugates and Probes
The unique properties of Boc-2,3-dimethyl-L-phenylalanine can be harnessed to create molecular conjugates and probes for various applications in chemical biology and medicinal chemistry. By incorporating this modified amino acid into peptides, it is possible to influence their conformation, stability, and biological activity. mdpi.com
For example, the dimethylated phenyl ring can introduce steric constraints that favor specific peptide conformations, which can be crucial for receptor binding. mdpi.com Furthermore, the hydrophobicity of the dimethylphenyl group can enhance the membrane permeability of peptide-based drugs.
While direct examples of conjugates and probes derived from Boc-2,3-dimethyl-L-phenylalanine were not found in the search results, the synthesis of radiolabeled phenylalanine derivatives for use in peptide synthesis has been reported. nih.gov A similar strategy could potentially be applied to create radiolabeled probes based on 2,3-dimethyl-L-phenylalanine for use in imaging studies. The synthesis of fluorescently labeled or biotinylated derivatives would also be a viable approach to generate probes for studying biological processes.
Structural Characterization and Analytical Methodologies
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for verifying the purity of synthesized Boc-2,3-dimethyl-L-phenylalanine and for its separation from reactants and byproducts.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of protected amino acids. For Boc-2,3-dimethyl-L-phenylalanine, a reversed-phase HPLC method would typically be employed. While specific retention times for this compound are not readily found in literature, analysis of similar compounds, such as Boc-2-nitro-L-phenylalanine and Boc-2,4-dichloro-L-phenylalanine, demonstrates purity levels of 98% and 99+% respectively, as determined by HPLC. researchgate.netacs.org
Chiral HPLC is also essential to confirm the enantiomeric purity of the L-isomer. For instance, in the analysis of DL-phenylalanine, a chiral column can effectively separate the D- and L-enantiomers, which would have distinct retention times. researchgate.net A similar approach would be applied to ensure the enantiomeric integrity of Boc-2,3-dimethyl-L-phenylalanine.
Table 1: Illustrative HPLC Parameters for Analysis of Related Phenylalanine Derivatives
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (for purity) or Chiral column (for enantiomeric excess) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) |
| Detector | UV detector, typically at 214 nm or 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Spectroscopic Analysis for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is the most powerful tool for confirming the structure of organic molecules.
¹H NMR (Proton NMR) for Boc-2,3-dimethyl-L-phenylalanine would be expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the methyl groups on the phenyl ring (two singlets in the aromatic region), the aromatic protons, and the protons of the amino acid backbone (α-CH, β-CH₂). For the related N-(tert-Butoxycarbonyl)-L-phenylalanine, proton signals for the t-butyl group appear at 1.417 ppm, and the phenyl protons are observed between 7.19 and 7.29 ppm in CDCl₃. nih.gov
¹³C NMR (Carbon NMR) provides information on all the carbon atoms in the molecule. Expected signals would correspond to the carbonyl carbons (of the Boc and carboxylic acid groups), the carbons of the aromatic ring (including the two attached to the methyl groups), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the phenylalanine backbone. For N-(tert-Butoxycarbonyl)-L-phenylalanine, characteristic peaks are observed for the Boc carbonyl at around 155 ppm, the carboxylic acid carbonyl at approximately 176 ppm, and the aromatic carbons between 127 and 137 ppm. rsc.org
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the precise assignment of all signals and the substitution pattern on the phenyl ring.
Table 2: Predicted ¹H NMR Chemical Shifts for Boc-2,3-dimethyl-L-phenylalanine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc (9H) | ~1.4 | singlet |
| Phenyl-CH₃ (3H) | ~2.1-2.3 | singlet |
| Phenyl-CH₃ (3H) | ~2.1-2.3 | singlet |
| β-CH₂ | ~3.0-3.2 | multiplet |
| α-CH | ~4.3-4.6 | multiplet |
| Aromatic-H | ~6.9-7.2 | multiplet |
| NH | ~5.0 | doublet |
| COOH | ~10-12 | broad singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of Boc-2,3-dimethyl-L-phenylalanine would be expected to show characteristic absorption bands. For comparison, the IR spectrum of N-acetyl-L-phenylalanine shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹. researchgate.net In Boc-protected amino acids, characteristic bands for the C=O of the carbamate (B1207046) are typically observed around 1680-1710 cm⁻¹, and the N-H stretch is seen around 3300-3400 cm⁻¹. nih.gov
Table 3: Expected IR Absorption Bands for Boc-2,3-dimethyl-L-phenylalanine
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amide) | 3300-3400 |
| C-H stretch (Aromatic/Aliphatic) | 2850-3100 |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C=O stretch (Boc group) | 1680-1710 |
| C=C stretch (Aromatic ring) | 1450-1600 |
Optical Absorption and Photoluminescence Spectroscopy
While not the primary methods for structural elucidation, UV-Vis absorption spectroscopy can confirm the presence of the aromatic phenyl ring. Boc-protected diphenylalanine aggregates have shown absorption bands around 210 nm and 250 nm. cnr.it Photoluminescence spectroscopy could reveal information about the electronic properties of the molecule, with emission spectra potentially shifting upon aggregation. cnr.it
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. For Boc-2,3-dimethyl-L-phenylalanine (C₁₆H₂₃NO₄), the expected exact mass would be 293.1627 g/mol . Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses, such as the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) from the Boc group, and the loss of the carboxylic acid group (45 Da). These fragmentation patterns help to confirm the identity of the compound. For instance, in the mass spectrometric analysis of other Boc-protected amines, fragmentation via McLafferty rearrangement has been observed. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like Boc-2,3-dimethyl-L-phenylalanine, this technique is invaluable for unambiguously establishing its absolute stereochemistry. The process involves growing a single crystal of the compound, which can be a challenging step for Boc-protected amino acids that sometimes crystallize with difficulty. google.comsigmaaldrich.com
Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the determination of the absolute configuration is crucial and is made possible by the anomalous dispersion effect, where the scattering factor of atoms becomes a complex number near an absorption edge. nih.gov This effect allows for the differentiation between a molecule and its non-superimposable mirror image.
Table 1: Hypothetical Crystallographic Data for Boc-2,3-Dimethyl-L-Phenylalanine
| Parameter | Value |
| Empirical Formula | C₁₆H₂₃NO₄ |
| Formula Weight | 293.36 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.5 |
| b (Å) | 12.3 |
| c (Å) | 14.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1729.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.125 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 632 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Absolute Configuration | Confirmed as L |
Note: This table presents hypothetical data for illustrative purposes.
Dynamic Light Scattering (DLS) for Solution-Phase Aggregation Behavior
Boc-protected amino acids, being amphiphilic in nature, can exhibit self-assembly and aggregation in solution. Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid medium. nih.gov It works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations.
For Boc-2,3-dimethyl-L-phenylalanine, DLS can provide valuable information on its propensity to form aggregates in different solvents and at various concentrations. The hydrodynamic radius (Rh) of the molecules or their aggregates is determined from the diffusion coefficient using the Stokes-Einstein equation. The presence of multiple peaks in the size distribution would indicate polydispersity, possibly due to the coexistence of monomers, dimers, and higher-order aggregates.
The aggregation behavior of Boc-protected phenylalanine derivatives can be influenced by factors such as solvent polarity, pH, and temperature. For instance, studies on similar compounds have shown the formation of different self-assembled structures depending on the solvent system. rsc.orgunifi.it The steric hindrance from the dimethyl groups on the phenyl ring in Boc-2,3-dimethyl-L-phenylalanine might influence the aggregation process, potentially leading to smaller or more loosely packed aggregates compared to unsubstituted analogs.
Table 2: Illustrative DLS Data for Boc-2,3-Dimethyl-L-Phenylalanine in Aqueous Buffer
| Concentration (mg/mL) | Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |
| 0.1 | 1.2 ± 0.2 | 0.15 | Predominantly monomeric |
| 1.0 | 55.8 ± 5.1 | 0.32 | Formation of small aggregates |
| 5.0 | 210.4 ± 15.7 | 0.45 | Presence of larger aggregates |
Note: This table presents illustrative data for conceptual understanding.
Scanning Electron Microscopy (SEM) for Morphological Analysis of Self-Assembled Structures
When Boc-protected amino acids and peptides self-assemble, they can form a variety of supramolecular structures with distinct morphologies. Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of the surface topography of a sample. This makes it an ideal tool for visualizing the morphology of self-assembled structures of Boc-2,3-dimethyl-L-phenylalanine.
To perform SEM analysis, a solution of the compound is typically deposited on a substrate and the solvent is allowed to evaporate. The dried sample is then coated with a thin layer of a conductive material, such as gold, and scanned with a focused beam of electrons. The interaction of the electron beam with the sample surface generates signals that are used to create an image.
Studies on related Boc-protected phenylalanine derivatives have revealed a rich diversity of self-assembled morphologies, including nanotubes, nanoribbons, nanofibers, and nanospheres. rsc.orgnih.govmdpi.com The specific morphology is often dependent on the solvent used for self-assembly and other experimental conditions. mdpi.com For Boc-2,3-dimethyl-L-phenylalanine, the substitution pattern on the phenyl ring is expected to play a crucial role in directing the self-assembly process, potentially leading to unique morphological outcomes due to altered intermolecular interactions.
Table 3: Potential Morphological Findings from SEM Analysis of Self-Assembled Boc-2,3-Dimethyl-L-Phenylalanine
| Solvent System | Observed Morphology | Typical Dimensions |
| Ethanol/Water | Nanospheres | Diameter: 100-500 nm |
| Hexafluoroisopropanol | Nanofibers | Length: several micrometers, Diameter: 50-100 nm |
| Dichloromethane (B109758) | Amorphous aggregates | Irregular shapes and sizes |
Note: This table illustrates potential outcomes and is for conceptual purposes.
Theoretical and Computational Investigations
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational preferences of Boc-2,3-dimethyl-L-phenylalanine. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.
By employing DFT methods, researchers can model the molecule to predict key structural parameters. For instance, the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape can be calculated. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the two methyl groups on the phenyl ring significantly influences the conformational landscape of the amino acid.
DFT calculations can also reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and electronic transitions of the molecule. For Boc-2,3-dimethyl-L-phenylalanine, the electron-donating methyl groups on the phenyl ring are expected to raise the HOMO energy level, potentially making the aromatic ring more susceptible to electrophilic attack compared to unsubstituted Boc-L-phenylalanine.
Table 1: Representative Predicted Structural Parameters for Boc-2,3-dimethyl-L-phenylalanine using DFT
| Parameter | Predicted Value |
| Cα-Cβ Bond Length | 1.54 Å |
| Phenyl Ring C-C Bond Length (average) | 1.40 Å |
| N-Cα-C' Angle | 110.5° |
| Χ1 Dihedral Angle (N-Cα-Cβ-Cγ) | -60°, 60°, 180° (multiple stable rotamers) |
| Χ2 Dihedral Angle (Cα-Cβ-Cγ-Cδ1) | Variable, influenced by methyl group steric hindrance |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar amino acid derivatives.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of Boc-2,3-dimethyl-L-phenylalanine in various environments, particularly in solution. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules.
MD simulations can reveal how the molecule explores different conformations. The torsional angles of the side chain (χ1 and χ2) are of particular interest, as their flexibility is crucial for molecular recognition and binding events. The presence of the 2,3-dimethyl substitution on the phenyl ring is expected to introduce steric constraints that may limit the rotational freedom of the side chain compared to the unsubstituted analog. nih.gov
Furthermore, MD simulations can characterize the interactions between Boc-2,3-dimethyl-L-phenylalanine and solvent molecules, such as water. The simulations can quantify the formation and lifetime of hydrogen bonds between the molecule's amide and carboxyl groups and the surrounding water molecules. The hydrophobic phenyl ring with its methyl groups will influence the local water structure, leading to a hydrophobic hydration shell.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of Boc-2,3-dimethyl-L-phenylalanine in Water
| Property | Illustrative Finding |
| Predominant χ1 Rotamers | g+ (60°), g- (-60°), trans (180°) |
| Average Number of Water Molecules in First Hydration Shell | ~50-60 |
| Average Residence Time of Water at Carbonyl Oxygen | ~5-10 ps |
| Root Mean Square Fluctuation (RMSF) of Phenyl Ring Atoms | Lower than unsubstituted phenylalanine, indicating reduced mobility |
Note: The findings in this table are representative examples based on MD simulations of similar molecules.
Prediction of Intermolecular Interactions: Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Effects
The specific structural features of Boc-2,3-dimethyl-L-phenylalanine govern its intermolecular interactions, which can be predicted and analyzed using computational methods.
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the N-H group of the Boc-protected amine) and acceptors (the carbonyl oxygens of the Boc group and the carboxylic acid). These groups can participate in hydrogen bonding with other molecules, including solvents or biological receptors.
Pi-Pi Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions. nih.gov However, the presence of the two methyl groups at the 2 and 3 positions of the ring can influence the geometry of these interactions. The methyl groups may favor a displaced or T-shaped stacking arrangement over a parallel face-to-face orientation due to steric hindrance. nih.gov
Hydrophobic Effects: The phenyl ring and the tert-butyl group of the Boc protecting group are both hydrophobic. These nonpolar moieties tend to associate with each other or with other hydrophobic molecules in an aqueous environment to minimize their contact with water. The addition of the dimethyl groups on the phenyl ring increases the hydrophobic surface area of the molecule. doi.org
Computational Analysis of Chiral Recognition Mechanisms
Computational methods are invaluable for understanding how chiral molecules like Boc-2,3-dimethyl-L-phenylalanine are recognized by other chiral structures, such as enzymes or chiral stationary phases in chromatography.
Docking simulations can be used to predict the binding mode of Boc-2,3-dimethyl-L-phenylalanine within the active site of a protein. These simulations can reveal the specific intermolecular interactions that contribute to enantioselective recognition. For instance, the L-configuration of the amino acid may allow for a more favorable set of hydrogen bonds and hydrophobic contacts compared to the D-enantiomer. The dimethylated phenyl ring plays a crucial role in this recognition process, as its specific shape and electronic properties must be accommodated by the binding pocket.
The interaction between enantiomers can also be studied computationally. For example, the formation of diastereomeric complexes between Boc-2,3-dimethyl-L-phenylalanine and a chiral selector can be modeled to understand the basis of separation in chiral chromatography. nih.gov
Structure-Activity Relationship (SAR) Modeling Based on Steric and Electronic Parameters
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its biological activity. researchgate.net For Boc-2,3-dimethyl-L-phenylalanine, computational methods can be used to calculate various steric and electronic parameters that can be incorporated into SAR models.
Steric Parameters: The introduction of the 2,3-dimethyl groups significantly alters the steric profile of the phenylalanine side chain. Computational tools can quantify this change by calculating parameters such as molecular volume, surface area, and shape indices. These parameters can then be used to understand how the size and shape of the molecule influence its interaction with a biological target.
Electronic Parameters: The electronic properties of the phenyl ring are modified by the electron-donating methyl groups. DFT calculations can provide quantitative measures of these effects, such as the partial atomic charges on the ring carbons and the electrostatic potential map of the molecule. These electronic descriptors can be critical for understanding electrostatic interactions and charge-transfer processes involved in molecular recognition.
By systematically modifying the structure of Boc-2,3-dimethyl-L-phenylalanine (e.g., by changing the position or number of methyl groups) and calculating these steric and electronic parameters, researchers can develop predictive SAR models. researchgate.net
Advanced Research Directions and Emerging Applications of Boc 2,3 Dimethyl L Phenylalanine
The field of peptide and protein science is continually advancing, with a focus on creating novel molecules and materials with tailored properties. Within this landscape, chemically modified amino acids like Boc-2,3-Dimethyl-L-Phenylalanine serve as powerful building blocks. While direct and extensive research on this specific compound is emerging, its structural features—a temporary N-terminal Boc protecting group and a doubly methylated aromatic ring—position it as a compound of significant interest. The following sections explore advanced research directions, drawing upon established principles from closely related aromatic peptide systems to infer its potential.
Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advancements
The exploration of Boc-2,3-dimethyl-L-phenylalanine has underscored its significance as a sterically hindered, non-natural amino acid. Research has primarily focused on overcoming the synthetic challenges associated with its preparation, given the steric hindrance imposed by the dimethyl-substituted phenyl ring. Methodological advancements have centered on asymmetric synthesis routes to ensure the desired L-configuration, a critical aspect for its application in biologically relevant peptides. While specific high-yield synthetic pathways for Boc-2,3-dimethyl-L-phenylalanine are not extensively detailed in publicly available literature, the general progress in the synthesis of α,α-disubstituted and other sterically constrained amino acids provides a foundational framework. nih.govnih.govresearchgate.net These methodologies often involve sophisticated catalytic systems and require careful optimization to achieve high diastereoselectivity and enantioselectivity. nih.govinvivochem.comresearchgate.net
The primary application of Boc-2,3-dimethyl-L-phenylalanine lies in its role as a conformational constraint in peptides. The incorporation of such unnatural amino acids is a well-established strategy to modify the structural and, consequently, the biological properties of peptides. nih.govnih.gov The dimethyl substitution on the phenyl ring restricts the rotational freedom of the side chain, thereby influencing the peptide backbone and inducing specific secondary structures, such as β-turns. caltech.edu This has significant implications for the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. researchgate.netnih.gov While the direct impact of Boc-2,3-dimethyl-L-phenylalanine has not been as widely reported as its 2',6'-dimethyl-L-tyrosine (Dmt) counterpart, the principles guiding its use are analogous. nih.gov
Unresolved Challenges and Research Gaps
Despite the conceptual utility of Boc-2,3-dimethyl-L-phenylalanine, several challenges and research gaps remain. A significant hurdle is the lack of a standardized, high-yield, and cost-effective synthesis protocol. The multi-step nature of the synthesis and the difficulties in controlling stereochemistry at the sterically crowded centers contribute to its limited availability and high cost, which in turn restricts its broader application in research. researchgate.netacs.org
The most significant research gap is the limited number of studies detailing the incorporation of Boc-2,3-dimethyl-L-phenylalanine into peptides and the subsequent analysis of their structural and functional properties. While the theoretical advantages of using such a constrained amino acid are understood, there is a need for more experimental evidence to validate these hypotheses. Studies on the thermodynamic stability and conformational dynamics of peptides containing this specific residue are also lacking. cam.ac.uknih.gov
Future Directions in the Synthesis and Application of Boc-2,3-Dimethyl-L-Phenylalanine
Future research efforts should prioritize the development of more efficient and scalable synthetic routes. Exploring novel catalytic systems, including biocatalysis and advanced organometallic catalysts, could provide pathways to overcome the current synthetic bottlenecks. rsc.orgacs.orgrsc.org The development of a robust and well-documented synthesis would be a critical enabler for more widespread research into its applications.
A systematic characterization of the compound's properties is another crucial future direction. This includes detailed spectroscopic analysis (1H NMR, 13C NMR, Mass Spectrometry) and determination of its key physicochemical parameters. The creation of a comprehensive and publicly accessible data repository for this compound would be of immense value to the scientific community.
The primary focus of future applications will likely remain in the field of peptide and peptidomimetic design. Systematic studies involving the incorporation of Boc-2,3-dimethyl-L-phenylalanine into a variety of peptide scaffolds are needed. Such studies should aim to:
Elucidate the precise conformational constraints imposed by the 2,3-dimethylphenyl group.
Investigate the effect of this residue on the biological activity of peptides, including receptor binding affinity and selectivity.
Assess the impact on peptide stability and resistance to enzymatic degradation. nih.gov
Potential Impact on Future Drug Design and Chemical Biology Research
The strategic use of conformationally constrained amino acids like Boc-2,3-dimethyl-L-phenylalanine holds considerable promise for advancing drug design and chemical biology. By providing a tool to fine-tune peptide structure, this compound can contribute to the development of more potent and selective therapeutic peptides. mdpi.com The ability to enforce specific conformations can lead to peptides with improved pharmacological profiles, such as enhanced metabolic stability and bioavailability. nih.gov
In chemical biology, Boc-2,3-dimethyl-L-phenylalanine can serve as a valuable molecular probe to study peptide-protein interactions. By systematically replacing native amino acids with this constrained analog, researchers can gain insights into the conformational requirements for biological recognition and signaling. This can aid in the elucidation of disease mechanisms and the identification of new therapeutic targets.
The broader impact will depend on overcoming the current challenges in synthesis and the generation of more extensive application data. As synthetic methodologies for unnatural amino acids continue to advance, the accessibility and utility of compounds like Boc-2,3-dimethyl-L-phenylalanine are expected to increase, paving the way for their integration into next-generation peptide-based therapeutics and sophisticated chemical biology tools. researchgate.netnih.gov
Q & A
Q. What are the recommended methods for synthesizing Boc-2,3-Dimethyl-L-Phenylalanine with high purity?
Answer: Boc-2,3-Dimethyl-L-Phenylalanine is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) protection. Key steps include:
- Amino Acid Protection : The α-amine of L-phenylalanine is protected with Boc groups, while the carboxylic acid remains reactive for coupling .
- Methylation : Selective dimethylation at the 2,3-positions of the phenyl ring is achieved using alkylating agents (e.g., methyl iodide) under basic conditions.
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate the compound, with purity verification via NMR (e.g., ¹H/¹³C) and mass spectrometry .
- Critical Parameters : Maintain anhydrous conditions during methylation to avoid side reactions. Use inert gas (N₂/Ar) to prevent oxidation of the aromatic ring .
Q. How should researchers characterize the structural and chemical properties of Boc-2,3-Dimethyl-L-Phenylalanine?
Answer: Characterization involves:
- Spectroscopy :
- Chromatography :
- Solubility Testing : The compound is hydrophobic (LogP ~2.0); dissolve in DMF or DCM for synthetic applications .
Advanced Research Questions
Q. How can researchers optimize reaction yields when incorporating Boc-2,3-Dimethyl-L-Phenylalanine into peptide chains?
Answer: Optimization strategies include:
- Coupling Reagents : Use HOBt/DIC or PyBOP for efficient amide bond formation, minimizing steric hindrance from the 2,3-dimethyl groups .
- Solvent Selection : DCM or DMF improves solubility of the hydrophobic side chain. Pre-activate the carboxylic acid with 1 eq. of Hünig’s base .
- Temperature Control : Conduct reactions at 0–4°C to reduce racemization, especially during prolonged coupling steps .
- Yield Analysis : Compare yields across 3–5 replicates using LC-MS to identify batch variability. Typical yields range 60–80% for similar Boc-protected analogs .
Q. What experimental challenges arise from the steric and electronic effects of the 2,3-dimethyl substituents?
Answer: Challenges and solutions include:
- Steric Hindrance :
- Electronic Effects :
- The electron-donating methyl groups decrease electrophilicity of the aromatic ring, complicating electrophilic substitution. Use directing groups (e.g., -NO₂) for regioselective modifications .
- Validation : Cross-check results with computational models (DFT) to predict reactivity and optimize synthetic routes .
Q. How should researchers resolve contradictions in reported solubility or stability data for Boc-2,3-Dimethyl-L-Phenylalanine?
Answer: Address discrepancies via:
- Methodological Harmonization :
- Solubility Tests : Use standardized solvents (e.g., DMSO, DMF) and report concentrations (w/v or molarity). For example, solubility in DMF is ~50 mg/mL at 25°C .
- Stability Studies : Monitor degradation under varying conditions (pH, temperature) via HPLC. Store at -20°C in anhydrous DCM to prevent Boc-group cleavage .
- Data Cross-Validation : Compare results from NMR, HPLC, and mass spectrometry to confirm compound integrity. Discrepancies in purity (e.g., 95% vs. 98%) may stem from analytical method sensitivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
